molecular formula C19H25NO4S B2483241 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide CAS No. 2034586-30-4

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide

Cat. No.: B2483241
CAS No.: 2034586-30-4
M. Wt: 363.47
InChI Key: BKGDEQNZBTWERX-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a thiophene ring, and a hydroxy-pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4-dimethoxyphenyl acetic acid, which is then converted into the corresponding acyl chloride. This acyl chloride is reacted with 5-hydroxy-3-(thiophen-2-yl)pentylamine under controlled conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamide group can produce an amine.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(furan-2-yl)pentyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-(pyridin-2-yl)pentyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the thiophene ring, in particular, distinguishes it from similar compounds and may confer unique properties in terms of reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-23-16-6-5-14(12-17(16)24-2)13-19(22)20-9-7-15(8-10-21)18-4-3-11-25-18/h3-6,11-12,15,21H,7-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGDEQNZBTWERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC(CCO)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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